Equilin-d4 (CAS 285979-79-5) is a stable deuterium-labeled analog of equilin, a naturally occurring equine estrogen and a primary active component of conjugated equine estrogens (CEE) used in hormone replacement therapy. In analytical and bioanalytical procurement, Equilin-d4 is exclusively sourced as a highly specific internal standard (IS) for the quantification of equilin in complex biological matrices (e.g., plasma, urine) and environmental water samples [1]. By providing identical chromatographic retention and ionization behavior to unlabeled equilin, this labeled analog enables precise correction for matrix suppression and extraction variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [1].
Substituting Equilin-d4 with generic structurally related deuterated estrogens (such as Estrone-d4) critically compromises assay accuracy. Equilin possesses a unique 7-dehydroestrone core with double bonds in both the A and B rings, leading to distinct ionization efficiencies and matrix suppression profiles compared to estrone [2]. Using an in-class substitute fails to perfectly mirror equilin’s specific extraction recovery and electrospray ionization (ESI) behavior, resulting in quantitative bias at trace levels. Furthermore, Equilin-d4 itself cannot be generically applied across all analytical platforms; in derivatization-based GC-MS or LC-MS workflows, its specific deuterium labeling (Equilin-2,4,16,16-d4) can exhibit isotopic instability and co-elution interference with 17β-estradiol derivatives, dictating that procurement must align strictly with underivatized methodologies [1].
In underivatized LC-MS/MS analysis of charcoal-stripped plasma, Equilin-d4 effectively normalizes matrix suppression, enabling a Lower Limit of Quantitation (LLOQ) of 1.117 pg/mL for equilin with a linearity correlation coefficient (r) of 0.9985 [1]. In contrast, external calibration without the exact isotopologue internal standard suffers from severe matrix effects, failing to achieve reproducible trace-level quantitation.
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) in plasma |
| Target Compound Data | LLOQ of 1.117 pg/mL (r=0.9985) with Equilin-d4 IS |
| Comparator Or Baseline | External calibration (fails to correct matrix suppression at pg/mL levels) |
| Quantified Difference | Achieves stable 1.117 pg/mL quantitation limit vs. baseline failure |
| Conditions | Charcoal-stripped plasma, solid-phase extraction, LCMS-8060 triple quadrupole |
Procurement of Equilin-d4 is mandatory for laboratories requiring validated, regulatory-compliant trace quantification of equilin in complex biological fluids.
While Equilin-d4 is the standard for underivatized LC-MS/MS, it exhibits critical handling limitations in derivatized GC-MS/MS workflows. During MSTFA derivatization, Equilin-2,4,16,16-d4 demonstrates deuterium-label instability, likely due to H/D exchange at the alpha-keto position. Furthermore, its derivatized form shares a nominal parent mass (416.3 amu) with the unlabeled 17β-estradiol derivative, causing reproducible quantitative interference [1]. Consequently, for derivatized assays, Equilin-d4 is rejected in favor of alternative standards or non-derivatized methods.
| Evidence Dimension | Isotopic stability and mass resolution during derivatization |
| Target Compound Data | Equilin-2,4,16,16-d4 exhibits deuterium instability and mass interference (416.3 amu) |
| Comparator Or Baseline | Underivatized LC-MS/MS workflows or 13C-labeled analogs (stable, no interference) |
| Quantified Difference | Complete rejection of Equilin-d4 for MSTFA-derivatized GC-MS/MS due to 17β-estradiol interference |
| Conditions | MSTFA derivatization, GC-MS/MS, environmental water matrices |
Buyers must restrict the procurement of Equilin-d4 to underivatized LC-MS/MS workflows, as derivatization induces label instability and cross-analyte interference.
Equilin (7-dehydroestrone) and estrone differ by a single double bond in the B-ring, yet this structural difference significantly alters their solid-phase extraction (SPE) recoveries and ionization efficiencies [1]. Using an in-class substitute like Estrone-d4 to quantify Equilin introduces quantitative bias because the surrogate does not co-elute perfectly with the target. Equilin-d4, however, provides exact chromatographic co-elution and identical ionization behavior, ensuring accurate relative recovery correction.
| Evidence Dimension | Chromatographic co-elution and recovery correction |
| Target Compound Data | Exact co-elution and identical ionization to unlabeled equilin |
| Comparator Or Baseline | Estrone-d4 (shifted retention and differing ionization efficiency) |
| Quantified Difference | Elimination of quantitative bias caused by retention time shifts during SPE and LC-MS/MS |
| Conditions | Solid-phase extraction (SPE) followed by LC-MS/MS |
Procuring the exact Equilin-d4 standard, rather than a cheaper or more common Estrone-d4 substitute, is essential to meet strict bioanalytical method validation guidelines.
Utilizing Equilin-d4 as the internal standard in underivatized LC-MS/MS to quantify equilin levels in human plasma following the administration of conjugated equine estrogens (CEE) [1].
Employing Equilin-d4 for the precise quantification of endogenous versus exogenous equilin in equine urine and plasma to enforce regulatory compliance in equine sports [1].
Using Equilin-d4 in direct, underivatized LC-MS/MS workflows to track estrogenic pharmaceutical pollutants in wastewater effluents, strictly avoiding derivatization steps that cause label instability [2].